molecular formula C13H24N2O3 B14324752 N~1~,N~11~-Dimethyl-6-oxoundecanediamide CAS No. 111967-72-7

N~1~,N~11~-Dimethyl-6-oxoundecanediamide

Cat. No.: B14324752
CAS No.: 111967-72-7
M. Wt: 256.34 g/mol
InChI Key: GXYXKMRGYOVNKK-UHFFFAOYSA-N
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Description

N¹,N¹¹-Dimethyl-6-oxoundecanediamide is a structurally unique diamide characterized by an 11-carbon aliphatic chain with a central 6-oxo group and terminal N,N-dimethylamide functionalities. The compound’s structure combines hydrophobic (alkyl chain) and hydrophilic (amide, oxo) regions, enabling diverse interactions in chemical and biological systems. The dimethylamide groups enhance steric hindrance and electronic effects compared to unsubstituted amides, influencing solubility, stability, and reactivity .

Properties

CAS No.

111967-72-7

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

N,N'-dimethyl-6-oxoundecanediamide

InChI

InChI=1S/C13H24N2O3/c1-14-12(17)9-5-3-7-11(16)8-4-6-10-13(18)15-2/h3-10H2,1-2H3,(H,14,17)(H,15,18)

InChI Key

GXYXKMRGYOVNKK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCCC(=O)CCCCC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~11~-Dimethyl-6-oxoundecanediamide typically involves the reaction of 1,6-hexanediamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of N1,N~11~-Dimethyl-6-oxoundecanediamide involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~11~-Dimethyl-6-oxoundecanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

N~1~,N~11~-Dimethyl-6-oxoundecanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~11~-Dimethyl-6-oxoundecanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison with Polyamine Analogues

Compound Substituents Key Functional Groups SSAT Induction (pmol/min/mg) Biological Activity
N¹,N¹¹-Dimethyl-6-oxoundecanediamide N,N-dimethylamide 6-oxo, diamide Not reported Under investigation
BESPM Ethyl Polyamine >10,000 (MALME-3 cells) Antiproliferative
N¹,N¹¹-Bis(ethyl)norspermine Ethyl Polyamine 5× higher vs. BESPM Enhanced SSAT induction

Diamine and Diamide Derivatives

1,11-Diaminoundecan-6-ol and 1,10-Decanediamine, N,N'-dimethyl- highlight the impact of chain length and functional groups. The former’s hydroxyl and primary amine groups confer hydrophilicity, making it suitable for polymer synthesis , while the latter’s shorter chain (10 carbons) and dimethylamino groups reduce steric hindrance compared to the target compound’s 11-carbon backbone . N,N'-Dihydroxyoxamide demonstrates how hydroxyl substituents on amides increase polarity and hydrogen-bonding capacity, contrasting with the target’s methyl groups, which enhance lipophilicity .

Table 2: Diamide and Diamine Derivatives

Compound Chain Length Functional Groups Key Properties Applications
N¹,N¹¹-Dimethyl-6-oxoundecanediamide 11 carbons 6-oxo, N,N-dimethylamide Balanced hydrophobicity Drug design, catalysis
1,11-Diaminoundecan-6-ol 11 carbons 6-hydroxyl, diamine Hydrophilic, H-bond donor Polymers, surfactants
1,10-Decanediamine, N,N'-dimethyl- 10 carbons Dimethylamine Reduced steric hindrance Crosslinking agents
N,N'-Dihydroxyoxamide 2 carbons Hydroxyl, diamide High polarity Metal chelation, bioactivity

Table 3: Reactivity in Catalytic Systems

Compound Substituent Type Reaction Rate (Relative to N1) Key Role
Amide-substituted N11 Amide 5.7× Electron donation, stability
Ester-substituted N9 Ester 1.0× Moderate activation
N¹,N¹¹-Dimethyl-6-oxoundecanediamide Dimethylamide Not tested Potential ligand in catalysis

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